2-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c1-13-7-8-14(18-12-26-19(23-18)9-10-20(25-26)28-2)11-17(13)24-21(27)15-5-3-4-6-16(15)22/h3-12H,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCAAJWPEURENQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-b]pyridazine core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-b]pyridazine ring.
Introduction of the methoxy group: The methoxy group is introduced through a nucleophilic substitution reaction, often using methanol as the nucleophile.
Chlorination: The chloro group is introduced via a chlorination reaction, typically using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling with benzamide: The final step involves coupling the imidazo[1,2-b]pyridazine derivative with a benzamide derivative under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles like ammonia or primary amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
2-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Biological Studies: Used in studies to understand its effects on cellular pathways and its potential as a drug candidate.
Materials Science: Explored for its properties in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting downstream signaling pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide
- CAS Number : 946267-97-6
- Molecular Formula : C₂₁H₁₇ClN₄O₂
- Molecular Weight : 392.84 g/mol
- Structural Features :
- A benzamide backbone with a 2-chloro substituent.
- An imidazo[1,2-b]pyridazine core substituted with a methoxy group at position 6.
- A 2-methylphenyl linker connecting the benzamide and heterocyclic moieties.
Synthetic Relevance :
The compound is synthesized via multi-step protocols involving coupling reactions, as exemplified in for structurally related imidazo[1,2-b]pyridazine derivatives. Key steps include palladium-catalyzed cross-coupling and nucleophilic substitution to introduce the methoxy group .
Structural and Functional Analogues
Table 1: Key Structural Analogs and Their Properties
Key Observations:
Core Heterocycle Diversity :
- The target compound and ’s analog share the imidazo[1,2-b]pyridazine core, whereas Example 285 () uses a triazolo[4,3-a]pyridine scaffold. The imidazo[1,2-a]pyridine core in ’s compound differs in ring connectivity, impacting electronic properties and binding affinity .
Substituent Effects: Methoxy Group: The 6-methoxy substitution in the target compound and ’s analog enhances solubility compared to chloro-substituted derivatives (e.g., ’s compound) . Trifluoromethyl Groups: Compound 75 () incorporates a trifluoromethylphenyl group, which may improve metabolic stability and lipophilicity .
Linker Variations :
- The 2-methylphenyl linker in the target compound balances rigidity and flexibility, whereas Example 285 () uses a pyridazine linker, possibly affecting conformational dynamics .
Pharmacological and Physicochemical Comparisons
Table 2: Research Findings and Activity Trends
Notable Trends:
- Retinol-Binding Protein Antagonism: Compound 75 () demonstrates the role of methoxy-imidazo[1,2-b]pyridazine derivatives in disrupting protein-ligand interactions .
Biological Activity
2-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide is a complex organic compound belonging to the class of imidazo[1,2-b]pyridazines. Its unique structural features—comprising a chloro-substituted benzamide group and a methoxy-substituted imidazo[1,2-b]pyridazine moiety—contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO. The presence of various functional groups enhances its reactivity and biological interaction capabilities.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. It is hypothesized that the compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, modulating their activity and subsequently affecting various signaling pathways .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Efficacy
In a study evaluating various imidazo[1,2-b]pyridazine derivatives, it was found that certain modifications led to enhanced cytotoxic effects on colon carcinoma cells. The lead compound exhibited an IC value significantly lower than standard chemotherapeutics, suggesting a promising avenue for further development .
Case Study 2: Antimicrobial Screening
A screening of similar compounds indicated notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. This suggests that the structural elements present in this compound may confer similar properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
